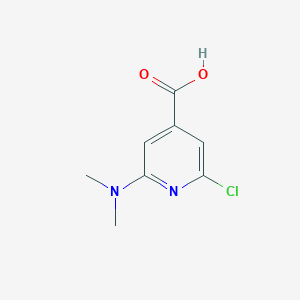

2-Chloro-6-(dimethylamino)isonicotinic acid

Overview

Description

2-Chloro-6-(dimethylamino)isonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is used for research purposes and is not intended for human use .

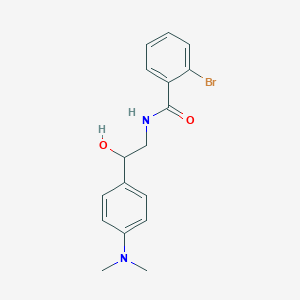

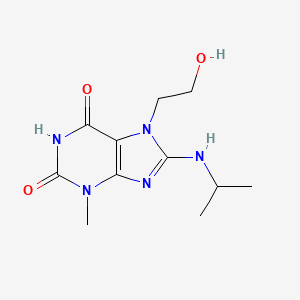

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it . The chlorine atom is attached to the second carbon atom of the ring, while the dimethylamino group is attached to the sixth carbon atom .Scientific Research Applications

Plant Disease Resistance

One of the most significant applications of 2-Chloro-6-(dimethylamino)isonicotinic acid is in the field of agriculture, where it’s used to protect plants against diseases . This compound can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Systemic Acquired Resistance (SAR) Inducer

2-Chloro-6-(dimethylamino)isonicotinic acid is a synthetic elicitor that can induce Systemic Acquired Resistance (SAR) in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process .

Protection Against Rust Disease in Beans

Field trials have demonstrated that applying 2-Chloro-6-(dimethylamino)isonicotinic acid to bean seedlings when they were 16 to 20 days old protected plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .

Resistance Induction in Cucumber

2-Chloro-6-(dimethylamino)isonicotinic acid and its ester derivative induce local and systemic resistance in cucumber against C. lagenarium as well as other pathogens .

Ester Derivatives as Potential Inducers

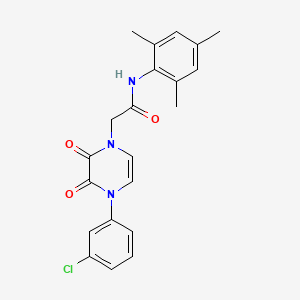

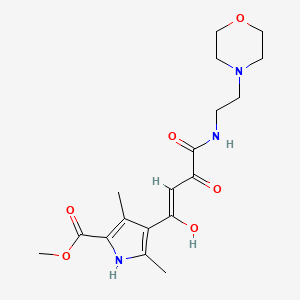

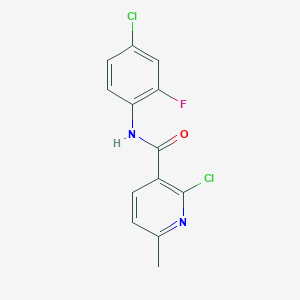

Ester derivatives of 2-Chloro-6-(dimethylamino)isonicotinic acid have shown potential as inducers of plants’ natural immune system . In fact, amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were found to be more biologically active than acids and their plant resistance induction properties were up to 92% .

Use in Synthetic Chemistry

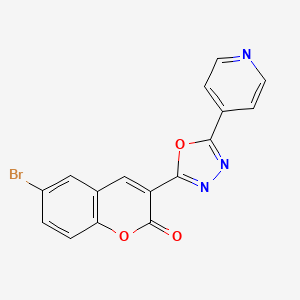

2-Chloro-6-(dimethylamino)isonicotinic acid is also used in synthetic chemistry as a building block for the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Isonicotinic acid derivatives have been known to interact with various biological targets .

Mode of Action

It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .

Result of Action

It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .

properties

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKYBLWJTYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(dimethylamino)isonicotinic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)